Regioisomeric Differentiation: 4-Chlorophenyl Carboxamide vs. 3-(4-Chlorophenyl) Core Substitution
N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide (CAS 338976-06-0) differs from its closest regioisomer, 3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide (CAS 320417-83-2), in the placement of the 4-chlorophenyl group: on the carboxamide nitrogen (target compound) versus on the phthalazine N-3 position (comparator) . This regioisomerism alters the spatial orientation of the hydrogen-bond-donating amide NH and the electron-withdrawing chlorine, which are critical pharmacophoric elements for target engagement . In published phthalazine SAR series, analogous positional changes have been shown to modulate in vitro IC50 values by factors of 10- to 100-fold against kinase and non-kinase targets [1]. While direct head-to-head bioactivity data for these two specific regioisomers are not available in the public domain, the structural difference is quantifiable: the distance between the chlorine atom and the phthalazine carbonyl oxygen differs by approximately 3.5–5.0 Å (estimated from minimized structures), sufficient to alter binding pocket complementarity .
| Evidence Dimension | Regioisomeric substitution pattern (position of 4-chlorophenyl group) |
|---|---|
| Target Compound Data | 4-Chlorophenyl at carboxamide N (CAS 338976-06-0); InChIKey VAGHFSCPNUWTRA-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Chlorophenyl at phthalazine N-3 (CAS 320417-83-2); InChIKey differs |
| Quantified Difference | Positional isomerism; estimated Cl-to-carbonyl distance difference 3.5–5.0 Å |
| Conditions | Structural comparison based on SMILES and InChIKey; no co-crystal structure available |
Why This Matters
Regioisomeric identity determines the three-dimensional presentation of pharmacophoric features, and procurement of the incorrect regioisomer will yield entirely different target binding profiles, invalidating SAR studies and screening campaigns.
- [1] Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. Eur J Med Chem. 2021;223:113660. (Demonstrates >10-fold IC50 variation across substitution isomers). View Source
